Defluoro Paroxetine, Hydrochloride

Description

Contextualization as a Paroxetine (B1678475) Derivative and Chemical Probe

Defluoro Paroxetine, Hydrochloride is a derivative of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor. chemicalbook.com The defining characteristic of this derivative is the absence of the fluorine atom at the 4-position of the phenyl ring, a key feature of the parent paroxetine molecule. scbt.comlgcstandards.com This seemingly minor alteration is, in fact, the very reason for its importance as a chemical tool.

In the quest to understand precisely how paroxetine binds to the serotonin transporter, researchers have synthesized a series of paroxetine analogs. elifesciences.orgbiorxiv.org The strategy involves replacing the 4'-fluoro group with heavier halogens, such as bromine or iodine. elifesciences.orgbiorxiv.org These heavier atoms possess anomalous scattering properties that are invaluable in high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). elifesciences.orgbiorxiv.org By using these halogenated analogs, scientists can more accurately determine the orientation and binding pose of the inhibitor within the central binding site of SERT. elifesciences.org

This compound serves as the essential starting scaffold for the synthesis of these critical chemical probes. Its structure represents the core of the paroxetine molecule, lacking the specific halogen that will be strategically introduced. This makes it an indispensable precursor in the chemical synthesis of these advanced research tools.

Significance in Contemporary Chemical Biology Investigations

The study of the serotonin transporter is a cornerstone of contemporary neuropharmacology and chemical biology. Understanding how SSRIs like paroxetine bind to and inhibit SERT is fundamental to comprehending their therapeutic action and their associated side effects. nih.govnih.gov

The use of chemical probes derived from this compound has been pivotal in resolving long-standing questions about the precise molecular interactions between paroxetine and SERT. elifesciences.orgbiorxiv.org Structural studies utilizing bromo- and iodo-paroxetine analogs have provided high-resolution snapshots of the inhibitor locked within the transporter's binding pocket. elifesciences.org These investigations have revealed the specific amino acid residues that are crucial for this interaction and have helped to stabilize the outward-open conformation of SERT. elifesciences.org

These detailed structural insights, made possible by probes built upon the defluoro-paroxetine framework, are not merely academic. They provide a robust framework for the rational design of novel antidepressants. biorxiv.org By understanding the exact pharmacophore, medicinal chemists can aim to design new molecules with higher specificity for SERT, potentially leading to drugs with fewer off-target effects and a more favorable side-effect profile. nih.gov The knowledge gleaned from these chemical biology investigations holds the promise of paving the way for more effective and better-tolerated treatments for depressive disorders.

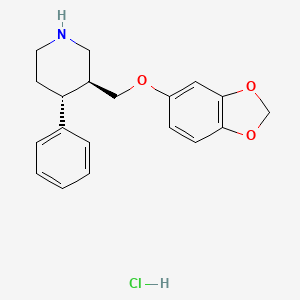

Structure

2D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKTAGGMBYJOB-NBLXOJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394842-91-1 | |

| Record name | Desfluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structural Modifications of Defluoro Paroxetine, Hydrochloride Analogs

Advanced Synthetic Methodologies for Defluoro Paroxetine (B1678475), Hydrochloride

The synthesis of defluoro paroxetine hydrochloride and its analogs involves intricate multi-step organic transformations. These processes are designed to achieve high purity and specific stereochemistry, which are critical for the compound's ultimate activity.

Regioselective and Stereoselective Synthesis Approaches

The precise three-dimensional arrangement of atoms in paroxetine analogs is crucial for their interaction with biological targets. Consequently, regioselective and stereoselective synthetic methods are paramount.

A key challenge in the synthesis of paroxetine analogs is the control of stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring. The desired trans configuration is often achieved through stereochemical control methods, such as the isomerization of a cis intermediate to the more stable trans product. For instance, treatment with sodium methoxide (B1231860) in refluxing toluene (B28343) can facilitate this conversion.

Enantiomerically pure starting materials are often employed to ensure the correct absolute stereochemistry of the final product. One common strategy involves the resolution of racemic intermediates. For example, the racemic amino alcohol, (3SR,4RS)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, can be optically resolved using chiral acids like L-o-chlorotartranilic acid to isolate the desired (3S, 4R) enantiomer. pharm.or.jp Another approach utilizes chiral auxiliaries, such as L-di-p-toluoyltartaric acid, for the resolution of intermediates like trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.com

More advanced strategies include palladium-catalyzed C-H functionalization, which allows for the direct and selective introduction of aryl groups onto the piperidine scaffold. researchgate.net This method can provide high enantiomeric excess and complete regioselectivity, offering a more efficient route to key intermediates. researchgate.net

Role of Key Intermediates and Reaction Conditions in Compound Derivatization

The synthesis of defluoro paroxetine analogs relies on the careful manipulation of key intermediates and the precise control of reaction conditions. A central intermediate in many synthetic routes is (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine or its N-protected derivatives. pharm.or.jpderpharmachemica.com

The derivatization process typically involves several key steps:

Activation of the Hydroxymethyl Group: The hydroxyl group of the hydroxymethylpiperidine intermediate is often converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. derpharmachemica.comajrconline.org This activation is crucial for the subsequent etherification step.

Etherification: The activated intermediate is then condensed with a phenolic compound, such as sesamol (B190485) (3,4-methylenedioxyphenol), in the presence of a strong base like potassium hydroxide. ajrconline.org This reaction forms the critical ether linkage found in paroxetine and its analogs.

N-Demethylation/Deprotection: If an N-methyl or other N-protecting group (like N-Boc) is present, it must be removed to yield the secondary amine of the final product. pharm.or.jpajrconline.org For N-methyl groups, this is often achieved by reaction with phenyl chloroformate followed by hydrolysis. derpharmachemica.com For N-Boc groups, deprotection can be accomplished with hydrogen chloride. pharm.or.jp

Salt Formation: The final step is the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent like ethanol, propan-2-ol, or dichloromethane. google.com

The choice of solvents, bases, and reaction temperatures is critical at each stage to maximize yield, minimize side reactions, and ensure the desired stereochemical outcome. For example, the use of toluene as a solvent is common, and temperature control is essential during steps like mesylation and etherification to prevent unwanted side product formation. derpharmachemica.comajrconline.org

Exploration of Derivatives with Modified Moieties

To explore the structure-activity relationships and potentially improve the pharmacological properties of paroxetine, researchers have synthesized various derivatives where the fluoro group is replaced with other substituents.

Design and Synthesis of Rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride

One notable analog is rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, where the 4-fluorophenyl group of paroxetine is replaced by a 4-ethoxyphenyl moiety.

The synthesis of this derivative generally follows the core principles outlined above. It involves the condensation of a 4-(4-ethoxyphenyl)piperidine (B3057012) derivative with a 1,3-benzodioxol-5-yloxy intermediate. Key steps include achieving the trans configuration at the piperidine ring and subsequent formation of the hydrochloride salt.

| Property | Value |

| IUPAC Name | (3S,4R)-3-((benzo[d]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine hydrochloride |

| CAS Number | 1346597-97-4 simsonpharma.com |

| Molecular Formula | C21H26ClNO4 |

| Molecular Weight | 391.9 g/mol |

Synthesis and Characterization of Other Defluorinated Paroxetine Analogs (e.g., Methoxy (B1213986), N-Benzyl)

Beyond the ethoxy derivative, other analogs have been synthesized to probe the effects of different substituents at the 4-position of the phenyl ring and modifications at the piperidine nitrogen.

For instance, methoxy-substituted analogs have been explored. The synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine highlights the introduction of a methoxy group on the phenoxy ring, demonstrating the versatility of the synthetic platform. simsonpharma.com

The synthesis of these varied analogs often starts from common intermediates, such as 4-(4-fluorophenyl)-3-hydroxymethyl piperidine, and then diverges to introduce the desired chemical diversity. derpharmachemica.comsimsonpharma.com The characterization of these novel compounds relies on standard analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structure and purity. ajrconline.org

Molecular Pharmacological Investigations of Defluoro Paroxetine, Hydrochloride

Ligand-Receptor Binding Dynamics and Selectivity Profiles

The interaction of a ligand with its molecular targets dictates its therapeutic efficacy and side-effect profile. For Paroxetine (B1678475) and its analogs, the primary target is the serotonin (B10506) transporter (SERT), but off-target interactions are also of significant pharmacological interest.

Interaction with Serotonin Transporter (SERT) and Related Receptors

Paroxetine is distinguished as one of the most potent and selective serotonin reuptake inhibitors (SSRIs). wikipedia.org It exhibits a very high binding affinity for the central substrate-binding site of SERT. nih.govebi.ac.uk This interaction is competitive in nature, meaning it directly blocks the 5-hydroxytryptamine (5-HT) transport site. acs.org Structural studies reveal that Paroxetine stabilizes the transporter in an outward-open conformation. ebi.ac.uk The binding is stabilized by a combination of aromatic, ionic, and hydrogen-bonding interactions within the active site. ebi.ac.uk

Paroxetine is considerably more selective for SERT over the transporters for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT). nih.gov This high degree of selectivity is a critical factor in its pharmacological profile as an SSRI.

While direct binding studies on Defluoro Paroxetine are not extensively published, research on other analogs where the 4-fluoro group is substituted provides insight. Studies on 4-bromo and 4-iodo analogs of paroxetine have shown a decrease in binding affinity for SERT compared to the parent compound. ebi.ac.uk This suggests that the electronic and steric properties of the substituent at this position are important for optimal binding. The 4-fluorophenyl group of Paroxetine packs into a specific cavity within the SERT binding site. nih.gov Therefore, the removal of the fluorine atom in Defluoro Paroxetine would likely alter the hydrophobic and electronic interactions in this pocket, potentially leading to a reduction in binding affinity for SERT compared to Paroxetine.

Table 1: Comparative Binding Affinity of Paroxetine for Monoamine Transporters This interactive table summarizes the binding affinities (Ki, nM) of Paroxetine for the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters based on available literature.

| Transporter | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| SERT | ~0.07 - 1.1 | nih.govacs.org |

| NET | ~40 | nih.gov |

| DAT | ~490 | nih.gov |

Exploration of Affinity for Non-Serotonergic Receptors (e.g., Muscarinic, Adrenergic, Dopaminergic, Histaminergic)

A key feature of Paroxetine's selectivity profile is its low affinity for a wide range of non-serotonergic receptors. Radioligand binding studies have consistently demonstrated that Paroxetine has negligible affinity for alpha-1, alpha-2, and beta-adrenergic receptors, dopamine D1 and D2 receptors, and histamine (B1213489) H1 receptors. acs.orgnih.govsigmaaldrich.com This lack of interaction with adrenergic and histaminergic receptors is significant, as binding to these sites is often associated with cardiovascular effects and sedation seen with other classes of psychotropic drugs. nih.gov

However, Paroxetine does show some weak affinity for muscarinic cholinergic receptors. acs.orgsigmaaldrich.comnih.gov While this affinity is considerably lower than that of tricyclic antidepressants, it is a notable off-target interaction. acs.org Studies have also suggested that the increase in synaptic serotonin caused by Paroxetine can indirectly lead to the stimulation of 5-HT3 receptors, which in turn may promote the release of dopamine in certain brain regions like the medial prefrontal cortex. researchgate.netfigshare.com

Table 2: Binding Profile of Paroxetine at Non-Serotonergic Receptors This interactive table shows the reported affinity of Paroxetine for various non-serotonergic receptors. High Ki values indicate low affinity.

| Receptor Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Adrenergic | α1, α2, β | >1000 | acs.orgnih.gov |

| Dopaminergic | D2 | >1000 | acs.orgnih.gov |

| Histaminergic | H1 | >1000 | acs.orgnih.gov |

| Serotonergic | 5-HT1, 5-HT2 | >1000 | acs.orgnih.gov |

| Muscarinic | Cholinergic | ~89 | acs.org |

Enzymatic Interaction Studies and Kinase Inhibition Properties

Beyond neurotransmitter transporters, Paroxetine has been identified as a direct inhibitor of certain enzymes, most notably G protein-coupled receptor kinase 2 (GRK2). This interaction is independent of its effects on serotonin reuptake and represents a significant area of pharmacological investigation.

Direct Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2) by Paroxetine and its Analogs

Research has identified Paroxetine as a direct and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). nih.govnih.gov GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process that is implicated in conditions like heart failure. ahajournals.org

Crystallographic studies show that Paroxetine binds directly within the ATP-binding active site of the GRK2 kinase domain. nih.govnih.gov This binding stabilizes the kinase domain in a unique conformation that has not been observed with other inhibitors. nih.gov The interaction prevents the normal phosphorylation of GPCRs by GRK2, thereby inhibiting the desensitization process. For example, Paroxetine has been shown to inhibit the GRK2-dependent phosphorylation of the thyrotropin-releasing hormone (TRH) receptor in living cells and to block proximal signaling events at β-adrenergic receptors, including receptor phosphorylation and internalization. nih.govdrugbank.com

Comparative Analysis of GRK Isoform Selectivity (GRK1, GRK5)

Paroxetine's inhibition is highly selective for GRK2 over other GRK isoforms. In enzymatic assays using tubulin as a substrate, Paroxetine was found to be approximately 60-fold and 50-fold less potent at inhibiting GRK1 and GRK5, respectively, compared to GRK2. nih.gov Similarly, when rhodopsin was the substrate, Paroxetine showed 16-fold lower potency for GRK1 and 13-fold lower potency for GRK5. nih.gov

This selectivity is further demonstrated by thermostabilization assays. Paroxetine significantly increases the thermal stability (melting temperature) of GRK2, indicating a direct and stabilizing binding interaction. In contrast, it does not significantly change the thermal stability of GRK1 or GRK5, underscoring its preferential binding to the GRK2 isoform. nih.gov This selectivity is attributed to Paroxetine's ability to stabilize a unique conformational state specific to GRK2. nih.gov

Table 3: Comparative Inhibition of GRK Isoforms by Paroxetine This interactive table displays the pIC50 values for Paroxetine against different GRK isoforms, highlighting its selectivity for GRK2. A higher pIC50 value indicates greater potency.

| GRK Isoform | Substrate | pIC50 | Fold Selectivity vs. GRK2 | Reference |

|---|---|---|---|---|

| GRK2 | Tubulin | 5.6 ± 0.07 | - | nih.gov |

| GRK1 | Tubulin | 3.8 ± 0.05 | ~60-fold lower | nih.gov |

| GRK5 | Tubulin | 3.9 ± 0.06 | ~50-fold lower | nih.gov |

Influence of Defluorination on GRK2 Binding and Thermostabilization

The role of the fluorine atom in Paroxetine's interaction with GRK2 has been specifically investigated. The crystal structure of the GRK2-Paroxetine complex reveals that the fluorophenyl group of Paroxetine fits into a specific cavity formed by residues in the P-loop and the side chains of Lys220 and Leu222. nih.gov

Based on this structural data, it was predicted that the removal of the fluorine atom would lead to a loss of multiple hydrophobic interactions, thereby reducing the binding affinity of the resulting compound, Defluoro Paroxetine, for GRK2. nih.gov This prediction was confirmed experimentally. Studies on paroxetine analogs, including Defluoro Paroxetine, showed that the defluorinated compound had a significantly diminished ability to thermostabilize the GRK2 enzyme, indicating a weaker binding interaction. nih.gov This loss of affinity and thermostabilization demonstrates the critical contribution of the fluorine atom to the potent and selective inhibition of GRK2 by Paroxetine. nih.gov

Biotransformation Pathways and Cytochrome P450 Enzyme System Interactions

Oxidative and Conjugative Metabolic Pathways of Paroxetine (B1678475) Derivatives

Paroxetine undergoes extensive metabolism following oral administration, with less than 2% of the parent drug excreted unchanged in the urine. pharmgkb.orgdrugbank.com The primary metabolic route involves oxidation of the methylenedioxy group, a process that initiates the transformation of paroxetine into its various metabolites. pharmgkb.orgnih.govresearchgate.net This initial step is followed by further metabolic reactions, including methylation and conjugation with glucuronic acid and sulfate (B86663). drugbank.comfda.govnih.gov These conjugation reactions result in the formation of more polar and readily excretable metabolites. pharmgkb.orgnih.gov

The main metabolites of paroxetine are conjugates that are considered to be pharmacologically inactive. pharmgkb.orgfda.govnih.govnih.govnih.gov Specifically, the major metabolites have been shown to possess no more than 1/50th the potency of the parent compound in inhibiting serotonin (B10506) uptake. fda.gov The metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces. drugbank.com

Role of Cytochrome P450 Isoforms (CYP2D6, CYP3A4, CYP1A2, CYP2C19) in Metabolism

The metabolism of paroxetine is predominantly mediated by the cytochrome P450 enzyme system, with several isoforms playing distinct roles.

CYP2D6: This isoform is the principal enzyme responsible for the initial and rate-limiting step in paroxetine metabolism, the demethylenation of the methylenedioxy phenyl group to form a catechol intermediate. pharmgkb.orgdrugbank.compharmgkb.orgnih.gov The involvement of CYP2D6 is characterized by high affinity but is also a saturable process, leading to non-linear pharmacokinetics, especially at higher doses. pharmgkb.orgfda.gov Paroxetine itself is a potent inhibitor of CYP2D6, leading to the phenomenon of auto-inhibition, where the drug inhibits its own metabolism. pharmgkb.orgpharmgkb.org This can lead to a disproportionate increase in plasma concentrations with dose escalation. pharmgkb.org

CYP3A4: While CYP2D6 is the primary metabolizing enzyme, CYP3A4 also contributes to paroxetine metabolism, particularly as a low-affinity pathway. pharmgkb.orgpharmgkb.orgnih.gov In individuals with reduced CYP2D6 activity (poor metabolizers), CYP3A4's role becomes more significant. pharmgkb.org

The table below summarizes the roles of the key CYP450 isoforms in paroxetine metabolism.

| CYP Isoform | Role in Paroxetine Metabolism | Affinity | Significance |

| CYP2D6 | Major enzyme for demethylenation (initial step) | High | Primary pathway, subject to saturation and auto-inhibition. pharmgkb.orgpharmgkb.orgnih.gov |

| CYP3A4 | Contributes to metabolism | Low | Becomes more important in CYP2D6 poor metabolizers. pharmgkb.orgpharmgkb.orgnih.gov |

| CYP1A2 | Minor involvement in catechol formation | Low | Limited contribution to overall metabolism. pharmgkb.orgnih.gov |

| CYP2C19 | Minor involvement in catechol formation | Low | Limited contribution to overall metabolism. pharmgkb.orgnih.gov |

Characterization of Metabolite Formation and Inactivity Profiles

The biotransformation of paroxetine leads to the formation of several metabolites, the most significant of which are conjugates. Following the initial oxidation by CYP enzymes to a catechol intermediate, this intermediate is further metabolized. pharmgkb.org The resulting metabolites are primarily glucuronide and sulfate conjugates, which are pharmacologically inactive. drugbank.comresearchgate.netfda.govnih.govnih.govnih.gov Studies have demonstrated that these metabolites have significantly lower potency than the parent drug, with at most 1/50th the ability to inhibit serotonin reuptake. fda.gov This pharmacological inactivity means that the clinical effects of paroxetine are attributed solely to the parent compound. nih.govnih.gov The formation of these inactive polar conjugates facilitates their elimination from the body, primarily through the urine. drugbank.comfda.gov

Enzyme Inhibition Potential and Impact on Drug Metabolism Research

Paroxetine and its derivatives are notable for their potent inhibitory effects on certain cytochrome P450 enzymes, a characteristic with significant implications for drug metabolism research and clinical practice.

Inhibition of CYP2D6 by Paroxetine and its Derivatives

Paroxetine is a potent inhibitor of CYP2D6, the same enzyme that is primarily responsible for its metabolism. pharmgkb.orgpharmgkb.orgnih.govnih.govheraldopenaccess.us This inhibition is mechanism-based, meaning that paroxetine inactivates the enzyme during its own metabolism. nih.govwikipedia.org This inactivation is time-dependent and results from the formation of a metabolite intermediate complex. nih.gov The potent inhibition of CYP2D6 by paroxetine can lead to a phenomenon known as "phenoconversion," where an individual who is genetically an extensive metabolizer of CYP2D6 substrates behaves functionally as a poor metabolizer after prolonged paroxetine treatment. pharmgkb.orgfrontiersin.org This can significantly alter the metabolism of other drugs that are also substrates of CYP2D6. nih.govnih.gov

The table below presents data on the inhibitory potential of paroxetine on CYP2D6.

| Parameter | Value | Reference |

| Inhibition Type | Mechanism-based | nih.govwikipedia.org |

| IC50 (without preincubation) | 2.54 µM | nih.gov |

| IC50 (with preincubation) | 0.34 µM | nih.gov |

| Apparent KI | 4.85 µM | nih.gov |

| Apparent kinact | 0.17 min-1 | nih.gov |

Structure Activity Relationship Sar Analyses of Defluoro Paroxetine, Hydrochloride and Its Analogs

Impact of Stereochemistry and Substituent Changes on Pharmacological Activity

The pharmacological activity of paroxetine (B1678475) and its analogs is critically dependent on their stereochemistry. Paroxetine possesses two chiral centers, which means it can exist as four distinct stereoisomers. mdpi.comnih.gov The therapeutically active form is specifically the (-)-trans-(3S, 4R) enantiomer, which exhibits the highest potency and selectivity for the serotonin (B10506) transporter. mdpi.comnih.gov This stereochemical configuration is crucial for orienting the key pharmacophoric elements—the 4-fluorophenyl group and the methylenedioxyphenoxy methyl group—in the correct spatial arrangement for optimal binding within the SERT. nih.gov

Studies on rigid nortropane analogs of paroxetine further underscore the importance of stereochemistry. In a study evaluating six of the eight possible isomers, the isomer possessing the same (1R)-2β, 3α stereochemistry analogous to paroxetine's (3S, 4R) configuration displayed the highest affinity for the 5-HTT. nih.gov Interestingly, different isomers showed varied selectivity for other monoamine transporters. For example, the 2β,3β- and 2β,3α-isomers of tropane (B1204802) analogs were found to be more potent at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) than paroxetine itself, suggesting that their constrained stereochemistry maximizes favorable conformations for these specific transporters. nih.gov

Substituent changes on the phenyl ring also play a pivotal role. As discussed, replacing the fluorine atom with larger halogens like bromine or iodine decreases affinity for SERT. elifesciences.org The position of the substituent is also significant. In related selective serotonin reuptake inhibitors (SSRIs), the placement of a trifluoromethyl group at the para-position of a phenolic ring was shown to increase potency six-fold compared to the non-fluorinated parent compound, highlighting the spatial importance of electron-withdrawing groups. longdom.org

Table 2: Influence of Stereochemistry on Transporter Affinity

| Compound Series | Stereoisomer | Target | Key Finding | Reference |

|---|---|---|---|---|

| Paroxetine | (-)-trans-(3S, 4R) | SERT | The therapeutically active enantiomer with highest activity. | mdpi.comnih.gov |

| Paroxetine | Other stereoisomers | SERT | Lower therapeutic activity compared to the (-)-trans-(3S, 4R) form. | nih.gov |

| Nortropane Analogs | (1R)-2β, 3α (Paroxetine-like stereochemistry) | 5-HTT | Highest affinity at the serotonin transporter among the tested isomers. | nih.gov |

| Tropane Analogs | 2β,3β- and 2β,3α-isomers | DAT & NET | Significantly more potent than paroxetine at these transporters. | nih.gov |

Computational Approaches in SAR Elucidation for Defluoro Paroxetine Derivatives

Computational chemistry provides powerful tools for understanding the complex structure-activity relationships of Defluoro Paroxetine derivatives at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in rationalizing experimental findings and guiding the design of new analogs. nih.gov

Molecular docking studies, for instance, can predict the binding pose of ligands like Defluoro Paroxetine within the active site of a target protein, such as SERT or GRK2. These models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and can explain why modifications like the removal of the fluorine atom result in a loss of affinity. nih.govnih.gov Recent studies have used cryo-electron microscopy and X-ray crystallography in conjunction with computational methods to define the precise binding pose of paroxetine analogs, confirming that they stabilize the outward-open conformation of SERT by binding to the central substrate site. nih.gov

MD simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding poses over time. nih.gov Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a theoretical estimation of the binding affinity for different analogs. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), are used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activity. nih.gov In a study of 53 paroxetine-like compounds, a CoMFA model was developed to understand the structural requirements for potent and selective inhibition of GRK2. nih.gov The resulting contour maps from the model highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby providing a roadmap for designing more effective and selective inhibitors. nih.gov These computational insights are invaluable for elucidating the nuanced SAR of Defluoro Paroxetine and its derivatives.

Advanced Analytical Methodologies for Research on Defluoro Paroxetine, Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are paramount for separating individual components from a mixture. In the context of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) stands out as a primary tool due to its high resolution and sensitivity.

The development of a robust HPLC method is a critical first step for the analysis of Paroxetine (B1678475) derivatives like Defluoro Paroxetine, Hydrochloride. The goal is to achieve a clear separation of the main compound from its potential impurities and degradation products. pharmascholars.com Method development often involves a systematic screening of various parameters, including column chemistry, mobile phase composition (including organic modifier and pH), and temperature. researchgate.netchromatographyonline.com

For Paroxetine and its related substances, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. nih.govajrconline.org A typical method might utilize a C18 column, which is a non-polar stationary phase. nih.govajrconline.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ajrconline.orgjbino.comresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. jbino.com For instance, a mobile phase of phosphate buffer at pH 2.6 and acetonitrile (70:30 v/v) has been used for Paroxetine analysis. ajrconline.org Another method employed a mobile phase of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile (60:40, v/v). nih.gov

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ajrconline.orgresearchgate.net This process assesses parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ajrconline.orgresearchgate.net Linearity is established by analyzing a series of solutions with varying concentrations of the analyte, and a good correlation coefficient (typically r² > 0.999) is expected. ajrconline.orgresearchgate.net

The following interactive table summarizes typical parameters for HPLC method validation for Paroxetine, which are applicable to its derivatives.

| Validation Parameter | Typical Value/Range for Paroxetine Analysis | Reference |

| Linearity Range | 2-150 µg/mL | ajrconline.orgresearchgate.net |

| Correlation Coefficient (r²) | > 0.999 | ajrconline.orgresearchgate.net |

| Limit of Detection (LOD) | 0.001 - 0.06 µg/mL | ajrconline.orgresearchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 0.0035 - 0.181 µg/mL | researchgate.netnih.gov |

| Accuracy (% Recovery) | 98.1% - 101.0% | pharmascholars.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) has also been utilized to significantly reduce analysis time (under 5 minutes) while maintaining or improving resolution compared to traditional HPLC methods that could take over 180 minutes. chromatographyonline.com UHPLC methods can achieve a limit of quantitation of 25 ng/mL and a limit of detection of 10 ng/mL for Paroxetine hydrochloride. chromatographyonline.com

The accurate quantification of impurities is a significant challenge in HPLC analysis, especially when reference standards for these impurities are unavailable. researchgate.net Discrepancies can arise due to differences in the detector response between the active pharmaceutical ingredient (API) and its impurities.

Key strategies to address these discrepancies include:

Use of Relative Response Factors (RRFs): When an impurity standard is available, its response factor relative to the API can be determined. This RRF is then used to correct the calculated amount of the impurity.

Universal Detectors: Employing detectors that provide a more uniform response for different compounds, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can mitigate issues related to differing UV absorbance.

Impurity Isolation and Characterization: When an unknown impurity is detected, it may need to be isolated using techniques like preparative HPLC. Once isolated, its structure can be elucidated using spectroscopic methods (e.g., MS, NMR), and a reference standard can be synthesized for accurate quantification. researchgate.net

Worst-Case Scenario Assumption: In the absence of an impurity standard, a common practice is to assume that the impurity has the same response factor as the API (RRF = 1.0). However, this can lead to either an overestimation or underestimation of the impurity level.

Stability-Indicating Method Development: A crucial strategy is to develop a stability-indicating HPLC method that can separate the drug substance from its degradation products and impurities. pharmascholars.com This involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure the method can resolve them from the main peak.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both identifying the chemical structure of compounds and quantifying their presence in a sample.

Spectrofluorimetry is a highly sensitive technique that can be used for the determination of fluorescent compounds like Paroxetine and its derivatives. nih.gov Paroxetine exhibits native fluorescence, which can be measured for its quantification. nih.gov One method found that the maximum fluorescence intensity for Paroxetine hydrochloride was achieved in methanol at an emission wavelength of 340 nm with an excitation wavelength of 290 nm. nih.gov This method demonstrated a linear relationship between fluorescence intensity and concentration in the range of 0.05-0.40 µg/mL, with a limit of detection (LOD) of 0.015 µg/mL. nih.gov

To enhance sensitivity, derivatization with a fluorogenic reagent can be employed. nih.gov A common reagent is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with the secondary amine group of Paroxetine in an alkaline medium (pH 8) to form a highly fluorescent derivative. nih.govresearchgate.netmdpi.com This derivative can be measured at an emission wavelength of around 530-545 nm after excitation at approximately 460-490 nm. nih.govresearchgate.net This derivatization approach significantly improves the limit of detection and allows for the analysis of Paroxetine in complex matrices like plasma. nih.govmdpi.com

The table below summarizes key parameters of spectrofluorimetric methods for Paroxetine.

| Method | Excitation (nm) | Emission (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |

| Native Fluorescence | 290 | 340 | 0.05 - 0.40 | 0.015 | nih.gov |

| NBD-Cl Derivatization | 490 | 545 | Not Specified | Not Specified | nih.gov |

| NBD-Cl Derivatization | 460 | 530 | 0.2 - 6 | 0.08 | researchgate.net |

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantitative analysis of Paroxetine. nih.govactascientific.com The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Paroxetine hydrochloride shows maximum absorbance (λmax) at around 291-294 nm in solvents like water or methanol. researchgate.netijrti.org

Validation of UV-spectrophotometric methods includes assessing linearity, accuracy, and precision. researchgate.net Linearity has been demonstrated in concentration ranges such as 2-10 µg/mL and 10-60 µg/mL, with high correlation coefficients (r² = 0.9992 and 0.999, respectively). researchgate.netijrti.org The accuracy of these methods is often confirmed through recovery studies, with percentage recoveries typically between 99.53% and 100.41%. researchgate.net

Another approach involves derivatization with a chromogenic reagent to shift the absorbance to the visible region, which can sometimes reduce interference from excipients. For example, reaction with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium produces an orange-colored product with a λmax at 488 nm. nih.gov

Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds like Paroxetine. nih.gov Techniques such as voltammetry can be used for its determination in pharmaceutical formulations. nih.govresearchgate.net

One developed method utilized square-wave adsorptive-stripping voltammetry (SWAdSV) for Paroxetine determination. nih.gov This method is based on the reduction of Paroxetine at a mercury drop electrode at a potential of -1.55V in a borate (B1201080) buffer of pH 8.8. nih.gov The ability to accumulate the compound at the electrode surface enhances the sensitivity of the method. nih.gov Another study employed cyclic voltammetry (CV) and differential pulse voltammetry (DPV) with a glassy carbon electrode. researchgate.net The linear relationship between the peak current and concentration allowed for the quantification of Paroxetine in the concentration range of 2 x 10⁻⁵ to 8 x 10⁻⁴ M. researchgate.net

Electrochemical detection can also be coupled with HPLC, providing a highly selective and sensitive analytical system. nih.govbenthamopen.com An HPLC method with electrochemical detection at +0.9 V has been successfully used for the determination of Paroxetine. benthamopen.com

Applications of Defluoro Paroxetine, Hydrochloride in Chemical Biology and Neuroscience Research

Utilization as Reference Standards for Paroxetine (B1678475) Derivatives

In the precise world of pharmaceutical sciences, the purity and identity of an active pharmaceutical ingredient (API) are paramount. Defluoro Paroxetine, Hydrochloride is primarily utilized as a certified reference material or pharmaceutical secondary standard in the analysis of Paroxetine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is recognized as a related compound or impurity of Paroxetine, meaning it can be formed during the synthesis or degradation of the parent drug. chemicalbook.compharmaffiliates.com As such, its availability as a highly characterized standard is essential for ensuring the quality and safety of Paroxetine drug products.

Table 1: Paroxetine and Related Compounds as Reference Standards

| Compound Name | CAS Number | Role/Synonym |

|---|---|---|

| This compound | 1322626-23-2 | Impurity A, Desfluoroparoxetine HCl scbt.comlgcstandards.compharmaffiliates.com |

| Paroxetine, Hydrochloride | 110429-35-1 | Active Pharmaceutical Ingredient usp.org |

| Paroxetine Related Compound C | N/A | Impurity sigmaaldrich.com |

| Paroxetine Related Compound D | N/A | Impurity, cis-paroxetine sigmaaldrich.comsynzeal.com |

The primary application of this compound as a reference standard is in the development, validation, and execution of analytical methods for quality control (QC) of Paroxetine. chemicalbook.comsigmaaldrich.com Analytical techniques like high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) are employed to separate and quantify the main drug component from any impurities. chromatographyonline.comnih.gov

During method development, a stock solution containing Paroxetine and known impurities, including Defluoro Paroxetine, is prepared. chromatographyonline.com This allows chromatographers to optimize the method—adjusting factors like the column chemistry, mobile phase composition, and pH—to ensure that all related substances are clearly separated from the Paroxetine peak and from each other. chromatographyonline.compharmascholars.com A method that can accurately separate Paroxetine from its related compounds B, D, F, and G has been developed using UHPLC, significantly reducing analysis time compared to older methods. chromatographyonline.com

Once a method is validated for its specificity, accuracy, and precision, it can be used in routine QC testing of bulk Paroxetine API and finished tablet dosage forms. nih.govpharmascholars.com The presence of this compound as a reference standard allows for its precise identification and quantification, ensuring that its levels in the final product remain below the stringent limits set by regulatory bodies like the United States Pharmacopeia (USP). sigmaaldrich.com

Investigation of Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Mechanisms

Selective serotonin reuptake inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), which increases the concentration of the neurotransmitter serotonin in the synaptic cleft. wikipedia.orgmayoclinic.org Paroxetine is one of the most potent SSRIs, exhibiting high affinity for SERT. wikipedia.orgnih.gov

The availability of this compound provides a valuable tool for investigating the structure-activity relationships (SAR) at the serotonin transporter. The key difference between Paroxetine and its defluorinated analog is the presence of a fluorine atom at the para-position of the 4-phenyl ring. In medicinal chemistry, fluorine substitution is a common strategy to modulate a molecule's properties, including its binding affinity to a biological target.

Use as a Chemical Probe for G Protein-Coupled Receptor Kinase (GRK) Function

A significant and distinct application of this compound has emerged in the study of G protein-coupled receptor kinases (GRKs). Beyond its well-known role as an SSRI, Paroxetine was identified as a direct and selective inhibitor of GRK2, a key enzyme involved in the desensitization of G protein-coupled receptors (GPCRs). nih.govnih.gov This discovery positioned Paroxetine as a valuable chemical probe for studying GRK2 function and as a starting point for developing novel therapeutics, particularly for conditions like heart failure where GRK2 is upregulated. nih.govfrontiersin.orgfrontiersin.org

To understand the structural basis of this inhibition, researchers utilized Defluoro Paroxetine as a comparative tool. amazonaws.com The crystal structure of GRK2 in a complex with Paroxetine revealed that the drug binds in the enzyme's active site, overlapping with the ATP binding pocket. nih.gov To probe the importance of the interactions made by the fluorophenyl ring of Paroxetine, the defluorinated analog was synthesized and tested. amazonaws.com

Research findings demonstrated that Defluoro Paroxetine is a significantly less potent inhibitor of GRK2 compared to Paroxetine. amazonaws.com This indicates that the fluorine atom is critical for the high-affinity interaction with the GRK2 active site. The data from these comparative studies are crucial for the rational design of more potent and specific GRK2 inhibitors based on the Paroxetine scaffold. nih.gov By using Defluoro Paroxetine, scientists could confirm the importance of the fluorine substitution, guiding further drug development efforts to optimize this interaction for enhanced therapeutic effect. frontiersin.orgamazonaws.com

Table 2: Comparative Inhibitory Potency against GRK2

| Compound | Description | GRK2 Inhibition Potency |

|---|---|---|

| Paroxetine | Fluorinated parent compound | Significantly more potent inhibitor amazonaws.com |

Future Perspectives in Defluoro Paroxetine, Hydrochloride Research

Unexplored Molecular Targets and Interaction Mechanisms

While Defluoro Paroxetine (B1678475), Hydrochloride is primarily recognized for its relationship with the serotonin (B10506) transporter (SERT), ongoing research continues to probe its broader pharmacological profile. A significant area of future investigation lies in its potential off-target interactions, which could unveil novel therapeutic applications or explain certain mechanistic nuances.

One such target that has garnered attention is the G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function. nih.gov Structural and binding studies have explored the interaction of paroxetine and its analogs with GRK2. nih.gov It was discovered that paroxetine binds to the active site of GRK2, stabilizing the kinase domain in a unique conformation. nih.gov However, the removal of the fluorine atom, as in Defluoro Paroxetine, is predicted to diminish its binding affinity for GRK2. This is attributed to the loss of multiple hydrophobic interactions that the fluorine atom provides. nih.gov Indeed, studies have shown that Defluoro Paroxetine exhibits a significant reduction in its ability to thermostabilize GRK2 and has a lower binding affinity compared to paroxetine. nih.gov Specifically, Defluoro Paroxetine showed a 5 to 8-fold decrease in pIC50 values for GRK2 inhibition, depending on the substrate used in the assay. nih.govamazonaws.com

Beyond GRK2, the broader family of kinases presents another frontier for exploration. Paroxetine has been shown to interact with several kinases, including those in the C-Src ABL, SRC, KIT, MET, and FYN families, with inhibitory constants in the nanomolar to micromolar range. nih.gov The binding modes can vary, with paroxetine adopting different conformations to interact with these kinases. nih.gov Given the significant impact of the fluorine atom on GRK2 binding, it is plausible that Defluoro Paroxetine will exhibit a distinct kinase interaction profile, a hypothesis that warrants further investigation.

Additionally, while paroxetine has a low affinity for various other receptors such as dopamine (B1211576), adrenergic (alpha1, alpha2, beta), muscarinic, and histamine (B1213489) (H1) receptors, the influence of the defluoro modification on these interactions has not been extensively studied. nih.gov A comprehensive screening of Defluoro Paroxetine against a wide panel of receptors and transporters could illuminate currently unknown molecular targets and pave the way for new therapeutic hypotheses.

Novel Synthetic Routes and Eco-Friendly Approaches for Derivative Preparation

The synthesis of paroxetine and its derivatives, including Defluoro Paroxetine, remains an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally sustainable methods. benthamdirect.com Traditional synthetic routes often involve multiple steps with varying yields. benthamdirect.com

Recent advancements have focused on metal-catalyzed reactions to construct the core structures of antidepressant molecules. rsc.org For instance, palladium-catalyzed C-H functionalization has been employed to synthesize halogenated paroxetine analogs, achieving moderate yields and high enantiomeric purity. researchgate.net This strategy involves the direct arylation of a piperidine (B6355638) precursor. researchgate.net Cobalt catalysis is also emerging as a powerful tool for C-H functionalization in the synthesis of complex pharmaceutical intermediates. rsc.org Such metal-catalyzed approaches could be adapted for the synthesis of Defluoro Paroxetine, potentially offering more streamlined and efficient pathways.

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. mdpi.com This includes the use of less hazardous solvents, microwave-assisted synthesis to shorten reaction times and increase yields, and solvent-free reaction conditions. mdpi.com For example, microwave irradiation has been shown to be effective in synthesizing various heterocyclic compounds, which are common structural motifs in pharmaceuticals. mdpi.com Exploring these green chemistry approaches for the synthesis of Defluoro Paroxetine and its derivatives could lead to more sustainable manufacturing processes. benthamdirect.com

Furthermore, research into novel starting materials and synthetic strategies continues. One approach involved preparing paroxetine through a piperidine derivative that is a known human metabolite. nih.gov This particular synthesis yielded paroxetine hydrochloride propan-2-ol solvate crystals. nih.gov Investigating similar bio-inspired or metabolite-based synthetic routes for Defluoro Paroxetine could offer new avenues for its preparation. The development of synthetic methods that allow for specific substitutions on the paroxetine scaffold is also of high interest for creating new biological probes. benthamdirect.com

Advancements in Analytical Characterization of Derivatives and Impurities

The robust analytical characterization of Defluoro Paroxetine, Hydrochloride, its derivatives, and any potential impurities is crucial for ensuring its quality and for understanding its behavior in biological systems. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry being among the most widely used. actascientific.com

For the detailed analysis of Defluoro Paroxetine and its related substances, advanced chromatographic techniques are indispensable. Reverse-phase HPLC with UV detection is a standard method for separating it from its isomers and other impurities. The development and validation of these methods are often guided by international guidelines to ensure their accuracy and reliability. actascientific.com The use of different columns, such as C18, and mobile phases, typically a combination of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724), are optimized to achieve the best separation. Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) are valuable for identifying various paroxetine-related compounds within a sample. pharmacompass.com

Impurity profiling is a critical aspect of analytical characterization. Forced degradation studies, where the compound is exposed to stress conditions like heat, light, and oxidation, are conducted to identify potential degradation products. This helps in developing stability-indicating analytical methods. The identification and quantification of impurities are essential for quality control. For instance, Defluoro Paroxetine itself can be considered an impurity or a related compound in the synthesis of other paroxetine analogs. pharmaffiliates.comlookchem.com

Spectroscopic techniques also play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, including the absence of the fluorine atom and the stereochemistry of the molecule. Spectrofluorimetry offers a sensitive method for quantification, based on the reaction of the compound with a fluorescent derivatizing agent. actascientific.com For the analysis of paroxetine and its analogs in biological matrices like plasma, highly sensitive methods such as liquid chromatography-mass spectrometry (LC-MS) are often required. researchgate.net

Expanding the Scope of Structure-Activity Relationship Studies with New Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies involve synthesizing and evaluating new analogs to understand the role of different structural features.

The fluorine atom in paroxetine is a key site for modification in SAR studies. Research has shown that replacing this fluorine with other halogens, such as bromine or iodine, can significantly impact the compound's affinity for the serotonin transporter (SERT). nih.gov For example, a bromine-containing analog where the 4-fluoro group was replaced showed the highest affinity among a series of brominated derivatives. nih.gov The removal of the fluorine atom in Defluoro Paroxetine leads to a predictable decrease in binding affinity for certain targets like GRK2, highlighting the importance of this atom for hydrophobic interactions. nih.gov

Beyond the fluorophenyl ring, other parts of the paroxetine scaffold are also targets for modification. Studies have explored substitutions at various positions on both aromatic rings and the piperidine ring. wikipedia.orgnih.gov For example, introducing a hydroxyl group at the C3 position of the piperidine ring has led to the discovery of analogs with significant antiallodynic activity, with one analog being more potent than paroxetine itself in a model of neuropathic pain. nih.gov This indicates that functionalization at positions other than the traditional C4 or the sesamol (B190485) group can be highly effective. nih.gov

The synthesis of a range of analogs allows for the systematic evaluation of how changes in stereochemistry, lipophilicity, and electronic properties affect biological activity. The data from these studies, often presented in tables comparing the binding affinities or inhibitory concentrations of different analogs, are crucial for guiding the design of new compounds with improved potency, selectivity, or other desirable properties.

Table of Analogs and Their Relative Potency

| Compound | Modification | Target | Relative Potency (Compared to Paroxetine) | Reference |

|---|---|---|---|---|

| Defluoro Paroxetine | Removal of fluorine atom | GRK2 | 5-8 fold decrease in pIC50 | nih.govamazonaws.com |

| (R,R)-3HPX | Hydroxylation at C3 position | Neuropathic pain model | 2.5 times more bioactive | nih.gov |

| Br-paroxetine | Fluorine replaced with Bromine | SERT | Higher affinity than other brominated derivatives | nih.gov |

| 4'-methyl-paroxetine | Methyl substitution at 4' position | SERT binding | Equipotent molar ratio of 1.9 | nih.gov |

| 3'-methyl-paroxetine | Methyl substitution at 3' position | SERT binding | Equipotent molar ratio of 2.2 | nih.gov |

| 2''-methyl-paroxetine | Methyl substitution at 2'' position | SERT binding | Equipotent molar ratio of 2.2 | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of Defluoro Paroxetine Hydrochloride?

- Methodological Answer : Utilize 2D-NMR spectroscopy (e.g., ¹H-¹H COSY, ¹³C-¹H HSQC, and HMBC) to assign all hydrogen and carbon signals. These techniques help resolve complex coupling patterns and confirm the stereochemistry of the piperidine ring and substituents. For purity assessment, combine NMR with HPLC-UV or mass spectrometry to detect impurities .

Q. How should researchers handle Defluoro Paroxetine Hydrochloride safely in laboratory settings?

- Methodological Answer : Follow UN GHS guidelines:

- PPE : Wear fire-resistant impervious gloves, safety goggles, and lab coats. Use a full-face respirator if ventilation is insufficient.

- Engineering controls : Ensure fume hoods for powder handling and maintain emergency exits.

- Storage : Store in a locked, dry area away from incompatible substances (e.g., strong oxidizers) .

Q. What are the key physicochemical properties to consider when formulating Defluoro Paroxetine Hydrochloride for in vitro assays?

- Methodological Answer : Prioritize solubility (test in buffers like PBS at pH 7.4), stability under UV light, and hygroscopicity. Use differential scanning calorimetry (DSC) to determine melting points and powder X-ray diffraction (PXRD) to confirm crystallinity. Stability studies should include accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data (e.g., conflicting results on cancer risk modulation)?

- Methodological Answer :

Study design : Control for confounding variables (e.g., dose duration, co-administered drugs).

Statistical analysis : Apply multivariate regression to isolate compound-specific effects.

Mechanistic validation : Use in vitro models (e.g., breast cancer cell lines like BT-474) to assess apoptosis and proliferation pathways. Reference historical data to contextualize findings .

Q. What chromatographic parameters optimize the separation of Defluoro Paroxetine Hydrochloride from related impurities?

- Methodological Answer :

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 0.05 M) in gradient mode (25%→50% over 20 min).

- Detection : UV at 295 nm. Validate method specificity using spiked impurity standards (e.g., paroxetine-related compounds A/B) .

Q. How do researchers validate synthetic routes for Defluoro Paroxetine Hydrochloride to ensure enantiomeric purity?

- Methodological Answer :

Chiral chromatography : Use a Chiralpak® AD-H column with heptane/ethanol/diethylamine (85:15:0.1 v/v) to confirm enantiomeric excess (>99%).

Intermediate control : Monitor fluorophenyl-piperidine intermediates via ¹⁹F-NMR to track defluorination efficiency.

Scale-up criteria : Ensure reaction yields >85% and impurity profiles compliant with ICH Q3A guidelines .

Q. What strategies mitigate spectral interference in fluorescence-based assays using Defluoro Paroxetine Hydrochloride?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.